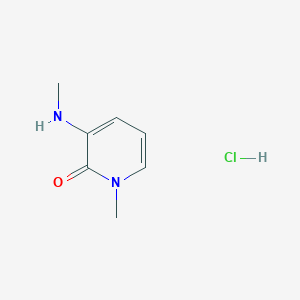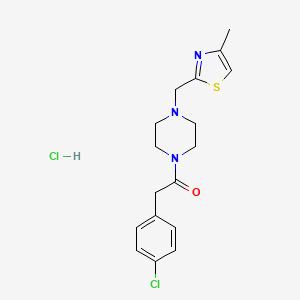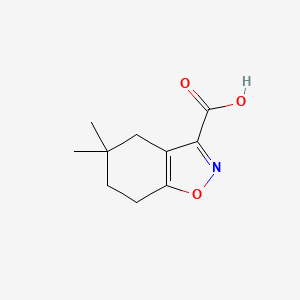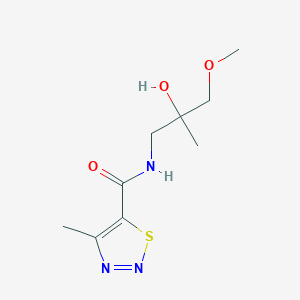
N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and two phenyl groups attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and two phenyl rings. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might participate in reactions with electrophiles, and the acetamide group could be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring might increase solubility in water, while the phenyl rings might increase lipophilicity .Aplicaciones Científicas De Investigación
Pharmacological Characterization
New psychoactive substances often include dissociative anesthetics with structures similar to N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide. A study by Colestock et al. (2018) focused on the analytical and pharmacological characterization of such substances, including their synthesis, identification, and evaluation at central nervous system receptors. This research is significant in understanding the pharmacological profiles of these compounds (Colestock et al., 2018).
Antifungal Activity
D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents. These compounds showed significant activity against Candida and Aspergillus species, highlighting their potential in addressing fungal infections (Bardiot et al., 2015).
Antimicrobial Activity
Research by A. Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives, which exhibited notable antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Antinociceptive Effects
A study by Navarrete-Vázquez et al. (2016) on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrated its high affinity for σ1 receptors and notable antinociceptive effects, indicating its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Drug Development and Characterization
The morpholine ring, a feature in many bioactive molecules including derivatives of this compound, is highlighted in a review by Kourounakis et al. (2020). The review discusses the importance of this structure in medicinal chemistry, emphasizing its role in enhancing drug-like properties and pharmacokinetics (Kourounakis et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(22-12-7-13-23-14-16-25-17-15-23)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYZCNYTDXKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)
![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)



